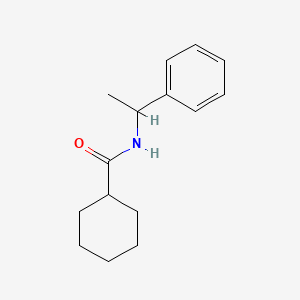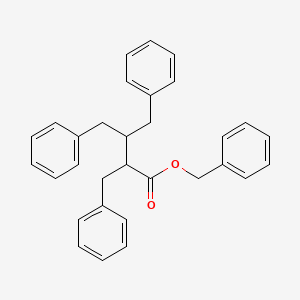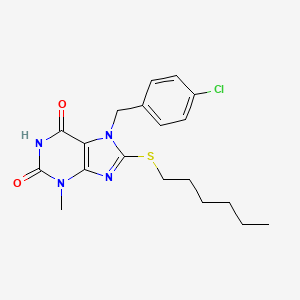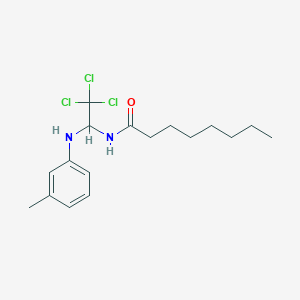
N-(1-phenylethyl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-phenylethyl)cyclohexanecarboxamide is a chemical compound with the molecular formula C15H21NO and a molecular weight of 231.341 g/mol . It is known for its unique structure, which combines a cyclohexane ring with a phenylethyl group and a carboxamide functional group. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylethyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-phenylethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of N-(1-phenylethyl)cyclohexylamine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Applications De Recherche Scientifique
N-(1-phenylethyl)cyclohexanecarboxamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying amide bond formation.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-phenylethyl)cyclohexanecarboxamide is not well-understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-phenylethyl)cyclohexylamine
- Cyclohexanecarboxylic acid
- 1-phenylethylamine
Comparison
N-(1-phenylethyl)cyclohexanecarboxamide is unique due to its combination of a cyclohexane ring, a phenylethyl group, and a carboxamide functional group. This structure imparts distinct chemical properties, such as its ability to undergo various reactions and its potential biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic characteristics, making it useful in diverse research applications .
Propriétés
Formule moléculaire |
C15H21NO |
|---|---|
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
N-(1-phenylethyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C15H21NO/c1-12(13-8-4-2-5-9-13)16-15(17)14-10-6-3-7-11-14/h2,4-5,8-9,12,14H,3,6-7,10-11H2,1H3,(H,16,17) |
Clé InChI |
HCOUMPAAUUVXGW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl 4-{[(1-allyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B11993730.png)
![Diethyl 3-methyl-5-{[2,2,2-trichloro-1-(propanoylamino)ethyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B11993733.png)

![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11993739.png)

![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11993746.png)
![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993747.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993771.png)


![[7,9-Dichloro-2-(4-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methoxyphenyl)methanone](/img/structure/B11993794.png)
![Methyl 3-[(4-butylphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11993797.png)

